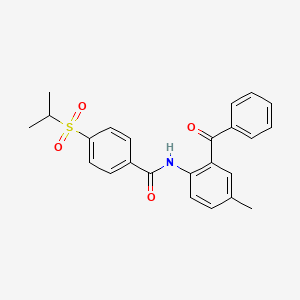
N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H23NO4S and its molecular weight is 421.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide is an organic compound classified as a benzamide, notable for its potential applications in medicinal chemistry. It features a complex structure that includes a benzoyl group, a methylphenyl moiety, and an isopropylsulfonyl group. The compound's molecular formula is C24H23NO4S, with a molecular weight of approximately 421.51 g/mol.
Chemical Structure
The compound can be represented by the following structural formula:
This structure contributes to its unique chemical properties and biological activities.
The biological activity of this compound primarily revolves around its interactions with specific molecular targets in biological systems. It may function as an inhibitor or modulator of various enzymes and receptors, impacting signal transduction pathways and metabolic processes. The precise mechanism can vary based on the target involved.
Pharmacological Potential
Research indicates that compounds within the benzamide class, including this specific compound, exhibit a range of pharmacological activities, such as:
- Antiviral Activity : Some studies suggest that benzamide derivatives can inhibit viral replication by targeting critical viral enzymes. For instance, they may act as IMP dehydrogenase inhibitors, which are essential for nucleotide biosynthesis in viruses .
- Anticancer Properties : Certain benzamides have shown promise in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including modulation of cell cycle proteins.
- Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation, potentially useful in treating chronic inflammatory diseases.
Case Studies and Research Findings
- Antiviral Efficacy :
-
Cancer Research :
- In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.
- Inflammation Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C24H23NO4S | Antiviral, anticancer |
| N-(2-benzoylphenyl)-3-(isopropylsulfonyl)benzamide | C23H22N2O3S | Antiviral |
| N-(4-methylphenyl)-3-(isopropylsulfonyl)benzamide | C23H22N2O3S | Anticancer |
The comparative analysis highlights the unique biological activities associated with this compound, particularly its dual role in antiviral and anticancer mechanisms.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-16(2)30(28,29)20-12-10-19(11-13-20)24(27)25-22-14-9-17(3)15-21(22)23(26)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNQVYIGBXEXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














